molecular formula C21H24N2O3S B2609181 N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-(methylthio)benzamide CAS No. 1234873-82-5

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-(methylthio)benzamide

Cat. No. B2609181
CAS RN: 1234873-82-5
M. Wt: 384.49
InChI Key: ULVOIAYSYKSLSR-UHFFFAOYSA-N
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Description

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-(methylthio)benzamide, commonly known as HPPH, is a novel compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. HPPH is a photosensitizer, which means that it can be activated by light to generate reactive oxygen species (ROS) that can damage cancer cells.

Scientific Research Applications

Enantioselective Synthesis and Medicinal Chemistry

One area of application involves the enantioselective synthesis of piperidine derivatives, which are crucial in developing pharmaceuticals and agrochemicals. The synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, as reported by Calvez, Chiaroni, and Langlois (1998), exemplifies the methodological advancements in creating structurally complex piperidines that could relate to optimizing the synthesis or derivatization of the compound (Calvez, Chiaroni, & Langlois, 1998).

Pharmacological Applications

Compounds with similar structures have been explored for their potential pharmacological applications. For instance, the selective NR1/2B N-methyl-D-aspartate receptor antagonists among indole-2-carboxamides and benzimidazole-2-carboxamides study by Borza et al. (2007) highlights the therapeutic potential of structurally complex amides and piperidine derivatives in modulating neural receptors, which may inform research into the neuropharmacological applications of the compound (Borza et al., 2007).

Material Science and Polymer Chemistry

The controlled radical polymerization of an acrylamide containing the L-phenylalanine moiety via RAFT, as investigated by Mori, Sutoh, and Endo (2005), is relevant for understanding how the compound's functional groups could be polymerized or integrated into novel materials. This research could pave the way for developing new polymeric materials with specific biological or chemical properties (Mori, Sutoh, & Endo, 2005).

Antimicrobial and Biological Activity

Investigations into the biological activities of structurally related compounds, such as the synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas by Limban et al. (2011), provide insight into the potential antimicrobial applications of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-(methylthio)benzamide. This research underscores the importance of the benzamide moiety and its derivatives in developing new antimicrobial agents (Limban et al., 2011).

properties

IUPAC Name

N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-27-19-5-3-2-4-18(19)21(26)22-16-8-6-15(7-9-16)14-20(25)23-12-10-17(24)11-13-23/h2-9,17,24H,10-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVOIAYSYKSLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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